molecular formula C10H5FN2OS B1489703 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 2097976-98-0

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1489703
M. Wt: 220.22 g/mol
InChI Key: OXROLECIYVYOOE-UHFFFAOYSA-N
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Description

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a compound that falls under the category of thienopyrimidine derivatives . Thienopyrimidine derivatives are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is similar to those of purine . They are structural analogs of purines, making them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives are known to exhibit various chemical reactions. For instance, heating thiophene-2-carboxamides with triethyl orthoformate or formic acid can lead to the synthesis of thienopyrimidine-4-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives can vary. For instance, one derivative was found to have a yield of 88%, crystallized from ethyl acetate–methanol (1:1); mp 265–266 °C .

Safety And Hazards

While specific safety and hazard information for 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not available, it’s important to note that thienopyrimidine derivatives are being studied for their potential as anticancer agents . Therefore, they should be handled with care.

Future Directions

Thienopyrimidine derivatives, including 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one, continue to be an area of interest in medicinal chemistry due to their potential therapeutic applications . Future research may focus on improving the selectivity, efficiency, and safety of these compounds as anticancer medicines .

properties

IUPAC Name

6-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXROLECIYVYOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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